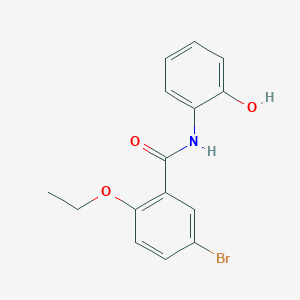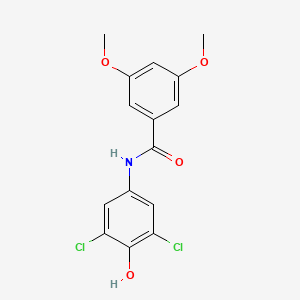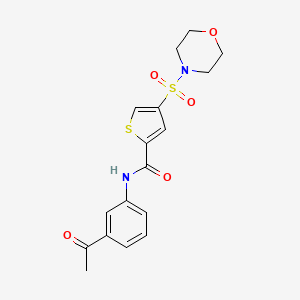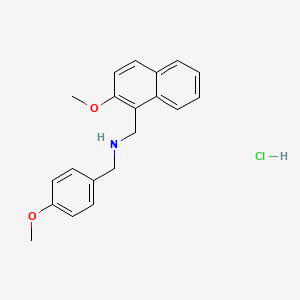![molecular formula C9H6ClN3O2S2 B4410576 2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4410576.png)
2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole
Vue d'ensemble
Description
2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole is not fully understood. However, several studies have suggested that this compound may exert its biological activities through the inhibition of enzymes or the modulation of signaling pathways. For example, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole in lab experiments is its diverse biological activities. This compound has been shown to have antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties, making it a valuable tool for researchers in various fields. In addition, the synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production.
One of the limitations of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to be relatively safe at low concentrations, high doses may cause adverse effects. Therefore, it is important to use this compound with caution and follow appropriate safety protocols.
Orientations Futures
There are several future directions for the research on 2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole. One potential direction is the development of novel derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the biological activities of this compound. This may involve the identification of specific targets and signaling pathways that are modulated by this compound. In addition, further studies are needed to evaluate the potential clinical applications of this compound, particularly in the treatment of infectious diseases and cancer.
Applications De Recherche Scientifique
2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an antimicrobial, antitumor, and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been used in the development of fluorescent sensors for the detection of metal ions.
Propriétés
IUPAC Name |
2-(4-chloro-2-nitrophenyl)sulfanyl-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2S2/c1-5-11-12-9(16-5)17-8-3-2-6(10)4-7(8)13(14)15/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCIXOHJQIZKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4410503.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)

![1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4410527.png)
![4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4410529.png)
![4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410530.png)
![1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410533.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)

![1-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4410551.png)


![4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4410600.png)